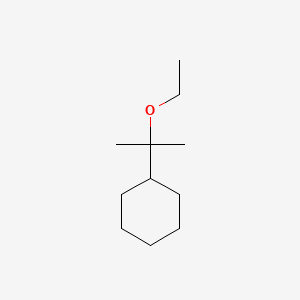
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- is a complex organic compound that features a guanidine group, an adamantyl moiety, a cyano group, and a pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- typically involves the guanylation of amines with cyanamides. One efficient method involves the use of scandium (III) triflate as a catalyst under mild conditions in water . Another approach utilizes lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, the use of ytterbium triflate for the addition of amines to carbodiimides under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The choice of catalysts and solvents can significantly impact the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine and pyridyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-substituted products.
Applications De Recherche Scientifique
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- involves its interaction with molecular targets through its guanidine and pyridyl groups. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine groups but different substituents.
Adamantane derivatives: Compounds featuring the adamantyl moiety with various functional groups.
Pyridyl derivatives: Compounds containing the pyridyl group with different substituents.
Uniqueness
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development .
Propriétés
Numéro CAS |
67026-37-3 |
|---|---|
Formule moléculaire |
C17H21N5 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-(1-adamantyl)-1-cyano-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C17H21N5/c18-11-20-16(21-15-2-1-3-19-10-15)22-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9H2,(H2,20,21,22) |
Clé InChI |
DEVSHLQEUXZEJI-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N=C(NC#N)NC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)






![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)



![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
